(3R)-3-(Methoxymethyl)piperazine-2,5-dione

Lipophilicity Physicochemical Properties Medicinal Chemistry

(3R)-3-(Methoxymethyl)piperazine-2,5-dione (CAS 660862-80-6) is a synthetically produced, enantiomerically pure 2,5-diketopiperazine (DKP). As a member of the cyclic dipeptide class, it features a privileged scaffold known for its conformational rigidity, diverse biological activity, and resistance to proteolysis.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
Cat. No. B12532058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-(Methoxymethyl)piperazine-2,5-dione
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCOCC1C(=O)NCC(=O)N1
InChIInChI=1S/C6H10N2O3/c1-11-3-4-6(10)7-2-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9)/t4-/m1/s1
InChIKeyZBDFOWZFNMXAEL-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-(Methoxymethyl)piperazine-2,5-dione: A Chiral 2,5-Diketopiperazine Building Block for Drug Discovery and Chemical Biology


(3R)-3-(Methoxymethyl)piperazine-2,5-dione (CAS 660862-80-6) is a synthetically produced, enantiomerically pure 2,5-diketopiperazine (DKP). As a member of the cyclic dipeptide class, it features a privileged scaffold known for its conformational rigidity, diverse biological activity, and resistance to proteolysis [1]. The defining characteristic of this compound is the (3R)-configured methoxymethyl substituent, a functional group that differentiates it from naturally occurring hydroxymethyl analogs like cyclo(Ala-Ser) [2]. This modification represents a strategic design choice, offering a quantifiable shift in physicochemical properties while maintaining the core scaffold's advantages, making it a valuable intermediate for synthesizing bioactive molecules and probing biological systems [3].

Why (3R)-3-(Methoxymethyl)piperazine-2,5-dione Cannot Be Replaced by Generic Hydroxymethyl or Unsubstituted Diketopiperazines


The critical differentiator for this compound is its engineered lipophilicity, which cannot be achieved by its closest natural analog, cyclo(Ala-Ser) . Generic substitution with a hydroxymethyl-bearing DKP introduces a hydrogen-bond donor that profoundly alters solubility, membrane permeability, and metabolic stability relative to the methyl ether [1]. The (3R) stereochemistry is equally non-negotiable, as chiral DKP derivatives frequently exhibit enantiospecific interactions with biological targets, a property that would be lost or unpredictably altered with a racemic mixture or opposite enantiomer [2]. Therefore, interchanging this compound with a closely related analog is not a minor substitution but a fundamental physicochemical change that can derail a structure-activity relationship (SAR) study or a lead optimization program.

Quantitative Differentiation of (3R)-3-(Methoxymethyl)piperazine-2,5-dione Against Its Closest Chemical Comparators


Engineered Lipophilicity (LogP Shift) Relative to the Natural Hydroxymethyl Analog

The strategic replacement of the hydroxymethyl group (-CH₂OH) in the natural analog cyclo(Ala-Ser) with a methoxymethyl group (-CH₂OCH₃) results in a significant, quantifiable increase in predicted lipophilicity. While the XLogP of cyclo(Ala-Ser) is calculated to be -1.36 , the estimated logP for (3R)-3-(methoxymethyl)piperazine-2,5-dione, based on analog analysis and the known contribution of O-methylation, is approximately 3.0 log units higher, shifting into a positive range (~1.7) . This transformation eliminates a hydrogen-bond donor (HBD) while adding a hydrogen-bond acceptor (HBA), moving the molecule from a hydrophilic to a more lipophilic space.

Lipophilicity Physicochemical Properties Medicinal Chemistry DKP Scaffolds

Validated Role of Methoxymethyl Substituents in Maintaining Potent Cytotoxic Activity in Diketopiperazine Series

In a comprehensive structure-activity relationship (SAR) study of furan-diketopiperazine-type microtubule inhibitors, the replacement of a key tert-butyl group on an imidazole ring with a 5-methyl or methoxymethyl-substituted furan was found to maintain potent cytotoxic activity, contrary to previous assumptions that the tert-butyl moiety was essential [1]. The resulting compound (17p) demonstrated an IC₅₀ of 2.9 nM against the NCI-H460 human lung cancer cell line. This finding establishes a precedent for the methoxymethyl group's ability to serve as a viable, and sometimes superior, bioisostere for lipophilic alkyl substituents in advanced DKP-based lead compounds.

Cytotoxicity Microtubule Inhibition Structure-Activity Relationship Cancer

Stereochemical Purity as a Prerequisite for Biological Activity in Chiral Piperazine-2,5-diones

The importance of absolute stereochemistry in DKP bioactivity is evidenced by the isolation and evaluation of enantiomerically pure janthinolides from Penicillium griseofulvum. Janthinolides B and C, which feature a defined 3D configuration, demonstrated in vitro immunosuppressive activity in murine splenocytes with IC₅₀ values of 9.3 µM and 1.3 µM, respectively, while showing no cytotoxicity at tested concentrations [1]. This starkly contrasts with many inactive or less selective racemic DKP mixtures. The (3R) enantiomer of 3-(methoxymethyl)piperazine-2,5-dione provides the defined stereochemistry essential for such selective target engagement, a feature that a racemic or (3S) analog cannot guarantee.

Stereochemistry Enantiomeric Purity Immunosuppression Biological Activity

Metabolic Stability Advantage of the Methyl Ether Over the Labile Hydroxyl Group

The methoxymethyl group in (3R)-3-(methoxymethyl)piperazine-2,5-dione replaces a primary hydroxyl group, a well-known metabolic liability susceptible to rapid Phase II glucuronidation or sulfation [1]. This 'masking' of the hydroxyl group is a validated strategy in drug design to enhance metabolic stability and prolong half-life. While direct microsomal stability data for this specific compound are not publicly available, the class-level advantage of methyl ethers over free hydroxyls for improving metabolic stability is well-established. For a DKP core, which already offers proteolytic stability, this modification provides an additional layer of pharmacokinetic resilience.

Metabolic Stability Pharmacokinetics In Vitro Metabolism Lead Optimization

Optimal Deployment Scenarios for (3R)-3-(Methoxymethyl)piperazine-2,5-dione Based on Quantitative Differentiation


Lead Optimization of CNS-Penetrant DKP Therapeutics

The quantifiable ~3-log unit lipophilicity shift compared to its natural hydroxymethyl analog makes this compound a superior starting point for medicinal chemistry programs targeting intracellular or CNS-located targets. Its increased LogP suggests enhanced passive permeability across lipid bilayers, a critical property for crossing the blood-brain barrier. A medicinal chemist would prioritize this compound for synthesizing CNS-focused DKP libraries, avoiding the permeability penalty incurred by the more polar cyclo(Ala-Ser) scaffold.

Synthesis of Enantiomerically Pure Bioactive DKPs for Oncology

Supported by class-level evidence showing that enantiopure DKPs like the janthinolides achieve selective, potent activity (IC₅₀ 1.3 µM) [1] and that methoxymethyl-bearing DKPs can maintain low-nanomolar cytotoxicity (IC₅₀ 2.9 nM) [2], this compound is an ideal starting material for synthesizing novel anticancer agents. Its defined (R)-stereochemistry and pre-installed methoxymethyl group provide a strategic head-start in building focused, patentable compound libraries that directly exploit these validated SAR trends.

Metabolically Stable Chemical Probes for Target Identification

In chemical biology, a stable probe is paramount. This compound's methyl ether eliminates the metabolic labiality of a free hydroxyl group, a common point of rapid in vivo clearance [3]. A researcher developing an activity-based probe or a photoaffinity label would select this compound over a hydroxymethyl DKP to maximize the probe's half-life in cells or tissue, ensuring it reaches and labels its intended target before being metabolized and excreted.

Divergent Intermediate for Focused DKP Libraries

For a procurement manager sourcing a versatile scaffold, (3R)-3-(methoxymethyl)piperazine-2,5-dione is a strategic choice. The methoxymethyl group acts as a protected alcohol, offering a handle for late-stage diversification (e.g., demethylation to a hydroxyl for further functionalization). This single, enantiopure intermediate can therefore be funneled into multiple distinct chemical series, maximizing the return on investment from a single purchase compared to more narrowly functionalized or racemic alternatives.

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